molecular formula C9H9ClO B1296161 1-(2-Chlorophenyl)propan-2-one CAS No. 6305-95-9

1-(2-Chlorophenyl)propan-2-one

Cat. No. B1296161
CAS RN: 6305-95-9
M. Wt: 168.62 g/mol
InChI Key: LWGNDIMNCPMZOF-UHFFFAOYSA-N
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Patent
US06130221

Procedure details

The general pathway for making compounds of Formula (I) is outlined above. In accordance with the general pathway, approximately 17 g of 0.1 mol 3-Chlorophenylacetic acid was refluxed in acetic anhydride (75 ml, 0.8 mol) and sodium acetate (8.2 g., 0.1 mol) for 2 days. The resulting mixture was allowed to cool to room temperature and diluted with water (150 ml). The organic layer was then refluxed in concentrated HCl (80 ml) for one hour, cooled to room temperature and then 200 ml of water was added to the mixture. The mixture was extracted with ethyl ether to produce 2-chlorphenyl acetone at about a 41% yield. The intermediate product had a boiling point of about 76° C.
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=[C:4](CC(O)=O)[CH:5]=[CH:6][CH:7]=1.C(O[C:16](=[O:18])[CH3:17])(=O)C.[C:19]([O-])(=O)[CH3:20].[Na+]>O.Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:19]=1[CH2:20][C:16](=[O:18])[CH3:17] |f:2.3|

Inputs

Step One
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.